N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is an organic compound with a complex structure that includes a benzofuran ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide typically involves the cyclization of ortho-hydroxyphenyl derivatives. One common method is the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene in acetonitrile . Another method involves the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .
Industrial Production Methods
The use of palladium nanoparticles for one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions is a promising approach .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Acetamidophenol: Known for its antifungal, anti-inflammatory, and antitumor activities.
N-(2-Hydroxyphenyl)acetamide: Used in the pharmaceutical industry for its stabilizing properties.
Uniqueness
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs like 2-acetamidophenol and N-(2-hydroxyphenyl)acetamide.
Biological Activity
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a benzofuran moiety and a hydroxyphenyl group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{15}NO_2. Its structure comprises an acetamide functional group attached to a benzofuran scaffold, which is further substituted with a 2-hydroxyphenyl group. This configuration enhances its potential biological activities, particularly in pharmacological contexts.
Biological Activities
Research has indicated that compounds containing benzofuran derivatives exhibit a range of pharmacological properties, including:
- Anti-inflammatory Activity : The presence of the hydroxyphenyl group may enhance anti-inflammatory effects through the inhibition of pro-inflammatory mediators.
- Antioxidant Properties : The compound may scavenge free radicals, thus protecting cells from oxidative stress.
- Anticancer Effects : Preliminary studies suggest that this compound could interact with specific enzymes or receptors involved in cancer pathways, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory mediators | |
Antioxidant | Scavenging of free radicals | |
Anticancer | Interaction with enzymes/receptors in cancer pathways |
Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound exhibits significant inhibition against various enzymes involved in metabolic pathways, suggesting its potential in drug design for metabolic disorders.
- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins, which could enhance its therapeutic efficacy. These findings were supported by molecular dynamics simulations that evaluated the stability of the compound-protein interactions .
- Comparative Analysis : The compound was compared with other structurally similar compounds to assess its relative biological activity. For example, derivatives lacking the hydroxyphenyl substitution showed reduced activity, highlighting the importance of this functional group in enhancing biological effects.
Case Study: Anticancer Activity
A notable study focused on the anticancer properties of this compound against various cancer cell lines. The results indicated:
- Cell Viability Assays : The compound significantly reduced cell viability in breast and colon cancer cell lines at micromolar concentrations.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Properties
CAS No. |
67498-64-0 |
---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-[2-(2-hydroxyphenyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C16H13NO3/c1-10(18)17-15-12-7-3-5-9-14(12)20-16(15)11-6-2-4-8-13(11)19/h2-9,19H,1H3,(H,17,18) |
InChI Key |
DVEQMZMURRRUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=CC=C3O |
Origin of Product |
United States |
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